4-(2H-tetrazol-5-yl)benzonitrile: Technical Profile & Synthesis Guide
4-(2H-tetrazol-5-yl)benzonitrile: Technical Profile & Synthesis Guide
This guide serves as an authoritative technical resource on 4-(2H-tetrazol-5-yl)benzonitrile , a critical intermediate in medicinal chemistry and materials science.[1] It is designed for researchers requiring precise data on synthesis, properties, and applications.[2]
Executive Summary
4-(2H-tetrazol-5-yl)benzonitrile (also known as 4-(1H-tetrazol-5-yl)benzonitrile or 5-(4-cyanophenyl)tetrazole) is a bifunctional aromatic heterocycle.[1][3] It features a nitrile group (-CN) and a tetrazole ring on a benzene core.[1][3][4] This dual functionality makes it a high-value building block: the tetrazole acts as a carboxylic acid bioisostere (pKa ~4.5–5.[1]0) with improved metabolic stability, while the nitrile remains available for further orthogonal transformations (e.g., hydrolysis to acid, reduction to amine, or conversion to a second tetrazole).[2][3] It is widely used in the synthesis of Angiotensin II receptor antagonists (sartan pharmacophores) and as a rigid linker in Metal-Organic Frameworks (MOFs) .[1][3]
Chemical Identity & Properties
The compound exhibits annular tautomerism between the 1H- and 2H- positions on the tetrazole ring.[1] While the 1H- form is often predominant in solution, the 2H- form is frequently referenced in crystal engineering and specific alkylation pathways.[1]
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| CAS Number | 14389-10-7 | Primary CAS for the 2H- tautomer/neutral form.[1][3] |
| Alt. CAS | 14389-02-7 | Often associated with the 1H- tautomer or general structure.[1] |
| IUPAC Name | 4-(2H-tetrazol-5-yl)benzonitrile | Synonyms: p-Cyanophenyltetrazole; 4-(1H-tetrazol-5-yl)benzonitrile.[1] |
| Molecular Formula | C₈H₅N₅ | |
| Molecular Weight | 171.16 g/mol | |
| Appearance | White to off-white solid | Crystalline powder.[1][3] |
| Melting Point | >220 °C (Dec.)[1][3][5] | High thermal stability due to H-bonding network; often decomposes upon melting.[1] |
| pKa | ~4.5 – 4.9 | Comparable to carboxylic acids; deprotonates to form a stable tetrazolate anion.[1][3] |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar solvents (e.g., hexane).[2][3] Soluble in aqueous base.[1] |
Synthetic Methodology
The most robust synthesis involves the [3+2] cycloaddition of sodium azide to one nitrile group of terephthalonitrile (1,4-dicyanobenzene).[3] Achieving selectivity (mono-tetrazole vs. bis-tetrazole) is the critical challenge.[1]
Protocol: Selective Mono-Tetrazole Synthesis
Target: Selective conversion of one cyano group to a tetrazole.[1]
Reagents:
-
Azide Source: Sodium Azide (
)[3][6] -
Catalyst/Lewis Acid: Zinc Bromide (
) or Triethylamine Hydrochloride ( )[3] -
Solvent: DMF or Water/Isopropanol (Green route)[3]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve Terephthalonitrile (1.0 eq) in DMF (0.5 M concentration).
-
Activation: Add
(1.1 eq) and (1.0 eq). Note: Stoichiometry is key.[1] Excess azide leads to the bis-tetrazole.[1] -
Cycloaddition: Heat the mixture to 100–110°C for 12–24 hours. Monitor via TLC or HPLC for the disappearance of starting material and formation of the mono-product.[1]
-
Workup (Critical for Purity):
-
Cool reaction to room temperature.[1]
-
Add dilute HCl (1N) to acidify (pH ~2).[3] This protonates the tetrazolate anion, precipitating the neutral product.[2]
-
The unreacted dinitrile (if any) remains soluble or can be washed away with non-polar solvents (e.g., dichloromethane) if the product precipitates.[3]
-
Purification: Recrystallize from Ethanol/Water or Methanol.[1]
-
Mechanism of Action: [3+2] Cycloaddition
The reaction proceeds via the activation of the nitrile by the Lewis acid (
Figure 1: Mechanism of Lewis Acid-catalyzed [3+2] cycloaddition of nitrile and azide.[1][3]
Applications & Pharmacology
4.1. Medicinal Chemistry: Bioisosterism
The tetrazole moiety in 4-(2H-tetrazol-5-yl)benzonitrile is a classic bioisostere of the carboxylic acid group .[1]
-
Metabolic Stability: Unlike carboxylic acids, the tetrazole ring is resistant to many metabolic oxidations and glucuronidation.[2]
-
Lipophilicity: It is generally more lipophilic than a carboxylate, improving membrane permeability (oral bioavailability).[2][3]
-
Sartan Precursors: While Valsartan and Losartan typically utilize a biphenyl tetrazole scaffold, 4-(2H-tetrazol-5-yl)benzonitrile serves as a model compound for optimizing the tetrazole formation step and can be used to synthesize novel phenyl-tetrazole derivatives for antihypertensive research.[1]
4.2. Materials Science: Metal-Organic Frameworks (MOFs)
This compound acts as a rigid, ditopic ligand.[1]
-
Ligand Type: Linear linker.[1]
-
Coordination: The nitrile nitrogen (soft donor) and tetrazole nitrogens (hard/soft donors) can coordinate to different metal centers (e.g.,
, ), creating porous 3D networks used in gas storage and catalysis.[2][3]
Safety & Handling (MSDS Highlights)
-
Azide Warning: The synthesis involves Sodium Azide (
), which is acutely toxic and can form explosive metal azides.[3] -
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or hydration of the tetrazole.[3]
References
-
Synthesis & Catalysis: Demko, Z. P., & Sharpless, K. B. (2001).[2][3][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1]Journal of Organic Chemistry , 66(24), 7945–7950.[2][3] Link[3]
-
Crystal Structure: Wang, R., et al. (2008).[2][3] 2-(1H-Tetrazol-5-yl)benzonitrile.[1]Acta Crystallographica Section E , 64(8), o1516.[2][3] (Provides structural context for the isomer). Link
-
MOF Applications: He, H., et al. (2013).[2][3] Two new metal–organic frameworks based on tetrazole–heterocyclic ligands.[1][3]Dalton Transactions , 42, 16642-16647.[2] Link
-
Green Chemistry: Amantini, D., et al. (2004).[2][3] Sustainable Synthesis of Tetrazoles.Journal of Organic Chemistry , 69, 2896.[2] Link[3]
Sources
- 1. 4-(2H-Tetrazol-5-yl)benzonitrile | C8H5N5 | CID 333936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
